molecular formula C13H11ClFNO B1321936 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline CAS No. 179246-45-8

3-Chloro-4-[(2-fluorophenyl)methoxy]aniline

Cat. No.: B1321936
CAS No.: 179246-45-8
M. Wt: 251.68 g/mol
InChI Key: XFGRSRQUIAXQNB-UHFFFAOYSA-N
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Description

3-Chloro-4-[(2-fluorophenyl)methoxy]aniline (CAS: 202197-26-0) is a substituted aniline derivative with the molecular formula C₁₃H₁₁ClFNO and a molecular weight of 251.68 g/mol. It features a chlorine atom at the 3-position, a 2-fluorobenzyloxy group at the 4-position of the aniline ring, and a primary amine group. This compound is a critical intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor targeting EGFR/HER2 receptors, approved for breast cancer treatment . Its low water solubility and high solubility in dimethyl sulfoxide (DMSO) make it suitable for pharmaceutical formulations requiring organic solvents .

Properties

IUPAC Name

3-chloro-4-[(2-fluorophenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c14-11-7-10(16)5-6-13(11)17-8-9-3-1-2-4-12(9)15/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGRSRQUIAXQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620663
Record name 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179246-45-8
Record name 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methoxyaniline with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(2-fluorophenyl)methoxy]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Chloro-4-[(2-fluorophenyl)methoxy]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline can be elucidated through comparisons with analogs. Below is a detailed analysis:

Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
This compound 202197-26-0 C₁₃H₁₁ClFNO 251.68 2-fluorobenzyloxy, Cl Lapatinib intermediate
3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline - C₁₃H₁₀ClF₃NO 297.67 3-CF₃ phenoxy, Cl EGFR inhibitor (96.75–99.33% inhibition)
3-Chloro-4-(4-chlorophenoxy)aniline - C₁₂H₉Cl₂NO 258.11 4-Cl phenoxy, Cl Antimalarial (ED₅₀: 3.61 mg/kg)
3-Chloro-4-(3,4-dichlorophenoxy)aniline - C₁₂H₈Cl₃NO 292.56 3,4-diCl phenoxy, Cl HER2/EGFR inhibitor
3-Chloro-4-(pyridin-2-ylmethoxy)aniline - C₁₂H₁₀ClN₂O 249.68 Pyridinylmethoxy, Cl Neratinib component (EGFR/HER2)

Key Research Findings

Kinase Inhibition :

  • The trifluoromethyl derivative’s high EGFR inhibition (99.33%) surpasses Lapatinib’s parent compound, suggesting CF₃ enhances target affinity .
  • Neratinib’s pyridinylmethoxy group confers resistance to mutations in EGFR, a feature absent in the 2-fluorophenyl analog .

Antiparasitic Activity: 3-Chloro-4-(4-chlorophenoxy)aniline inhibits Plasmodium falciparum enoyl-ACP reductase, but its hybrid’s efficacy drops due to solubility limitations .

Synthetic Challenges: Bulky substituents (e.g., 3,4-dichlorophenoxy) complicate synthesis, requiring multi-step protocols , whereas the target compound is efficiently synthesized via one-pot reductive amination .

Biological Activity

3-Chloro-4-[(2-fluorophenyl)methoxy]aniline (CAS No. 179246-45-8) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClFNO, and its structure features a chloro group, a methoxy group, and a fluorophenyl moiety. The compound can be represented as follows:

IUPAC Name 3Chloro4[(2fluorophenyl)methoxy]aniline\text{IUPAC Name }this compound

Synthesis

The synthesis of this compound typically involves the following steps:

  • Nitration : Introduction of a nitro group to a suitable precursor.
  • Reduction : Conversion of the nitro group to an amine.
  • Methoxylation : Reaction with a fluorinated phenolic compound to introduce the methoxy group.

These steps can be optimized for yield and purity using various solvents and catalysts.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, a study utilizing the agar well diffusion method revealed varying degrees of antibacterial activity against clinically isolated strains.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)15

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation.
  • Receptor Binding : It likely binds to specific receptors, modulating signaling pathways that lead to apoptosis.
  • Signal Transduction Modulation : The compound can influence signal transduction pathways related to cell survival and proliferation.

Case Studies

  • Antibacterial Activity Study : A comprehensive study assessed the antibacterial efficacy of various derivatives of chloroaniline compounds, including this compound. The results indicated potent activity against resistant bacterial strains.
  • Cytotoxicity Assessment : In a study focusing on the cytotoxic effects on cancer cell lines, the compound was shown to significantly reduce cell viability in MCF-7 cells through apoptotic pathways.

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